1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWNYKGKHEXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-methanol.
Substitution: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-amine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing various complex molecules. It is utilized in the development of new chemical entities that can exhibit diverse biological activities .
Biology
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity. Studies have shown its effectiveness against certain bacterial strains, contributing to its exploration as a potential therapeutic agent .
- Antifungal Activity : The compound has also been investigated for its antifungal properties, showing promise in inhibiting fungal growth in laboratory settings .
Medicine
- Drug Development : The unique structure of this compound is being explored for its potential use in drug design. It has been evaluated for activity against various diseases, including tuberculosis and cancer. For instance, derivatives of pyrrole compounds have demonstrated significant anticancer activity in vitro .
- Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific cellular proteins and enzymes, potentially modulating their activity to exert biological effects. This interaction may involve binding to active sites of enzymes or receptors .
Industry
- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and functional properties make it suitable for developing advanced materials such as polymers and coatings .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemistry | Intermediate for organic synthesis; building block for complex molecules |
| Biology | Antimicrobial and antifungal properties; explored for therapeutic uses |
| Medicine | Potential drug development; evaluated for anticancer activity |
| Industry | Used in specialty chemicals; development of advanced materials |
Antimicrobial Activity Study
A study published in 2022 evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent .
Anticancer Activity Investigation
In another research effort focused on anticancer activities, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications to the pyrrole structure significantly enhanced cytotoxicity compared to the parent compound . This highlights the importance of structure-activity relationships (SAR) in optimizing compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may exert its effects by binding to specific molecular targets, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
Compounds with dichlorobenzyl groups, such as 1,1-dibenzyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothioureas, exhibit moderate antioxidant activity by protecting neuroblastoma cells against hydrogen peroxide-induced toxicity (IC₅₀ ~50–100 μM) .
Antimicrobial Activity
Pyrazole-4-carbonitrile derivatives synthesized from aldehydes () show broad-spectrum antimicrobial activity (MIC values: 8–32 μg/mL against Staphylococcus aureus and Candida albicans) . The dichlorobenzyl group in the target compound may enhance membrane disruption or enzyme inhibition, similar to dichlorophenyl-containing antifungals like clotrimazole .
Biological Activity
1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. We will also present data tables summarizing key research findings and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 251.09 g/mol
This compound features a pyrrole ring substituted with a dichlorobenzyl group and an aldehyde functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A systematic evaluation of its antimicrobial properties revealed significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
A study conducted on several pyrrole derivatives showed that this compound exhibited notable antibacterial activity with a MIC value of less than 16 µg/mL against Staphylococcus aureus and Escherichia coli . The following table summarizes the MIC values for selected bacterial strains:
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
|---|---|---|
| This compound | <16 | <16 |
| Control (Ciprofloxacin) | 0.5 | 0.5 |
Anticancer Activity
The anticancer properties of pyrrole derivatives have been extensively studied. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: Colon Cancer
In a recent study focusing on colon cancer cell lines, this compound demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . The following table summarizes the effects observed in vitro:
| Concentration (µM) | % Cell Viability (SW480 Cell Line) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Anti-inflammatory Activity
Pyrrole derivatives are known for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.
Research indicates that this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . The following table presents the cytokine levels measured after treatment:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is significantly influenced by their structural modifications. Studies have shown that substituents on the pyrrole ring can enhance or diminish activity.
Key Findings
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
- Aldehyde Functionality : The aldehyde group is critical for interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde?
Methodological Answer: A feasible approach involves adapting methodologies from structurally analogous pyrrole-carbaldehyde derivatives. For example, the Clausson-Kaas reaction (used for synthesizing 1-(4-bromophenyl)-1H-pyrrole ) can be modified by substituting 2,4-dichlorobenzyl chloride in place of bromophenyl groups. Alternatively, a Vilsmeier-Haack formylation of 1-(2,4-dichlorobenzyl)pyrrole may introduce the aldehyde group at the pyrrole C2 position. Key steps include:
- Alkylation : React pyrrole with 2,4-dichlorobenzyl bromide under inert conditions using K₂CO₃ as a base in DMF at 80–100°C .
- Formylation : Treat the alkylated product with POCl₃ and DMF to introduce the aldehyde group .
Optimize yields by monitoring reaction progress via TLC and isolating intermediates via column chromatography.
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques :
- NMR Spectroscopy : Confirm the presence of the aldehyde proton (δ ~9.5–10.5 ppm in ¹H NMR) and the dichlorobenzyl aromatic protons (δ ~7.2–7.8 ppm) .
- Mass Spectrometry (ESI-MS or HRMS) : Verify the molecular ion peak (expected m/z ~295–297 for C₁₂H₈Cl₂N₂O) and isotopic Cl patterns .
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are critical safety considerations when handling this compound?
Methodological Answer: Adhere to protocols for chlorinated aromatic compounds and aldehydes:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Storage : Store at –20°C in amber vials under nitrogen to prevent aldehyde oxidation .
- Waste Disposal : Collect organic waste separately and neutralize aldehydes with sodium bisulfite before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in organocatalytic cascades?
Methodological Answer: Use density functional theory (DFT) to model electronic properties:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The aldehyde group likely acts as an electrophile in iminium-enolate cascades, similar to 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde .
- Transition State Modeling : Simulate reaction pathways (e.g., enantioselective cyclizations) using software like Gaussian or ORCA. Compare with experimental yields to validate predictions .
Q. What strategies resolve contradictions in reported reaction yields for pyrrole-carbaldehyde derivatives?
Methodological Answer: Systematically evaluate variables:
- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize aldehyde stability .
- Catalyst Screening : Compare organocatalysts like prolinol derivatives (e.g., (S)-α,α-diphenylprolinol TMS ether) for enantioselective reactions .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and side products (e.g., aldol condensation byproducts) .
Q. How does the 2,4-dichlorobenzyl substituent influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer: Design analogs and conduct in vitro assays :
- Analog Synthesis : Replace the dichlorobenzyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups .
- Biological Testing : Screen for antimicrobial or anticancer activity using MIC assays or cell viability tests (e.g., MTT assay). Compare with reference compounds like 5,6-dihydroindolizines .
- QSAR Modeling : Corrogate substituent effects (Cl position, lipophilicity) with bioactivity data using software like Schrödinger .
Experimental Design Considerations
Q. What experimental controls are essential in optimizing microwave-assisted synthesis?
Methodological Answer: Include:
- Temperature Ramp Rates : Prevent thermal decomposition by gradual heating (e.g., 10°C/min) .
- Solvent Dielectric Screening : Test high-absorbing solvents (e.g., DMF) vs. low-absorbing (e.g., toluene) for efficient microwave coupling .
- Catalyst-Free Controls : Rule out non-catalytic pathways by omitting organocatalysts in parallel reactions .
Q. How can researchers mitigate aldehyde oxidation during long-term storage?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) or ascorbic acid to inhibit radical oxidation .
- Inert Atmosphere : Store under argon or nitrogen in sealed ampoules .
- Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute fresh before use .
Data Analysis and Validation
Q. How should contradictory NMR data be resolved for this compound?
Methodological Answer:
- Deuterated Solvent Screening : Test in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Crystallography : Grow single crystals (e.g., via slow evaporation in EtOAc/hexane) for X-ray structure validation .
Q. What statistical methods validate reproducibility in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
